molecular formula C19H20N2O4 B11698532 (2E)-3-(4-methoxyphenyl)-N'-[(4-methylphenoxy)acetyl]prop-2-enehydrazide

(2E)-3-(4-methoxyphenyl)-N'-[(4-methylphenoxy)acetyl]prop-2-enehydrazide

Katalognummer: B11698532
Molekulargewicht: 340.4 g/mol
InChI-Schlüssel: VITVUKNFKHZNAO-KPKJPENVSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N’-[(2E)-3-(4-METHOXYPHENYL)PROP-2-ENOYL]-2-(4-METHYLPHENOXY)ACETOHYDRAZIDE is a synthetic organic compound known for its potential applications in various scientific fields. This compound is characterized by the presence of methoxy and methylphenoxy groups, which contribute to its unique chemical properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(2E)-3-(4-METHOXYPHENYL)PROP-2-ENOYL]-2-(4-METHYLPHENOXY)ACETOHYDRAZIDE typically involves the reaction of 4-methoxyphenylprop-2-enoyl chloride with 4-methylphenoxyacetic acid hydrazide under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then refluxed for several hours to ensure complete conversion of the reactants to the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .

Analyse Chemischer Reaktionen

Types of Reactions

N’-[(2E)-3-(4-METHOXYPHENYL)PROP-2-ENOYL]-2-(4-METHYLPHENOXY)ACETOHYDRAZIDE undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Wissenschaftliche Forschungsanwendungen

N’-[(2E)-3-(4-METHOXYPHENYL)PROP-2-ENOYL]-2-(4-METHYLPHENOXY)ACETOHYDRAZIDE has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent for various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of N’-[(2E)-3-(4-METHOXYPHENYL)PROP-2-ENOYL]-2-(4-METHYLPHENOXY)ACETOHYDRAZIDE involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to its biological effects. For example, it may inhibit the activity of enzymes involved in cell proliferation, thereby exhibiting anticancer properties .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

N’-[(2E)-3-(4-METHOXYPHENYL)PROP-2-ENOYL]-2-(4-METHYLPHENOXY)ACETOHYDRAZIDE is unique due to its specific combination of methoxy and methylphenoxy groups, which confer distinct chemical reactivity and biological activity compared to other similar compounds .

Eigenschaften

Molekularformel

C19H20N2O4

Molekulargewicht

340.4 g/mol

IUPAC-Name

(E)-3-(4-methoxyphenyl)-N'-[2-(4-methylphenoxy)acetyl]prop-2-enehydrazide

InChI

InChI=1S/C19H20N2O4/c1-14-3-8-17(9-4-14)25-13-19(23)21-20-18(22)12-7-15-5-10-16(24-2)11-6-15/h3-12H,13H2,1-2H3,(H,20,22)(H,21,23)/b12-7+

InChI-Schlüssel

VITVUKNFKHZNAO-KPKJPENVSA-N

Isomerische SMILES

CC1=CC=C(C=C1)OCC(=O)NNC(=O)/C=C/C2=CC=C(C=C2)OC

Kanonische SMILES

CC1=CC=C(C=C1)OCC(=O)NNC(=O)C=CC2=CC=C(C=C2)OC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.